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For researchers, scientists, and drug development professionals, understanding the intricate

three-dimensional structures of RNA is paramount to deciphering their functions and

developing targeted therapeutics. This guide provides a comprehensive comparison of NAI-N3,

a prominent chemical probe for in vivo RNA structure analysis, with other widely used

alternatives, supported by experimental data and detailed protocols.

At the forefront of in vivo RNA structure probing is the icSHAPE (in vivo click selective 2'-

hydroxyl acylation and profiling experiment) methodology, which utilizes the chemical probe

NAI-N3 (2-methylnicotinic acid imidazolide azide). NAI-N3 functions by acylating the 2'-

hydroxyl group of flexible, single-stranded RNA nucleotides. A key innovation of NAI-N3 is the

incorporation of an azide group, which enables the selective enrichment of modified RNA

fragments through "click chemistry." This feature significantly enhances the signal-to-noise

ratio, a crucial factor for the accurate determination of RNA structures within the complex

cellular environment.

This guide will delve into a comparative analysis of NAI-N3/icSHAPE with two other prevalent

techniques: SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and

Mutational Profiling) using the 1M7 probe, and DMS-MaPseq (Dimethyl Sulfate Mutational

Profiling with sequencing).
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The efficacy of a chemical probe is determined by its ability to accurately report the underlying

RNA structure. This is often assessed by applying the method to RNAs with well-established

structures, such as ribosomal RNA (rRNA), and evaluating the concordance of the probing data

with the known structure. Key metrics for this evaluation include the Area Under the Receiver

Operating Characteristic Curve (AUC), which measures the ability to distinguish between

paired and unpaired nucleotides, and the signal-to-noise ratio.

Probing
Method

Reagent Target RNA Metric Value Reference

icSHAPE NAI-N3

Mouse

embryonic

stem cell 5S

rRNA (in vivo)

Signal-to-

Background

Ratio

Markedly

greater than

1M7

[1]

SHAPE-MaP NAI

E. coli 16S

and 23S

rRNA (in

vitro)

AUC ~0.85 - 0.90

SHAPE-MaP 1M7

E. coli 16S

and 23S

rRNA (in

vitro)

AUC ~0.85 - 0.90

DMS-seq DMS

S. cerevisiae

18S rRNA (in

vivo)

Accuracy 94% [2]

Nano-DMS-

MaP
DMS HIV-1 5' UTR AUC 0.92 [3]

Note: NAI is the parent compound of NAI-N3 and exhibits similar reactivity. Data for NAI is

often used as a proxy for NAI-N3's performance in similar contexts.

The data indicates that both NAI/NAI-N3 and 1M7 perform with high accuracy in vitro, as

demonstrated by their comparable AUC values on bacterial rRNA. However, for in vivo

applications, NAI-N3 shows a distinct advantage with a significantly higher signal-to-
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background ratio compared to 1M7, largely attributed to its superior cell permeability.[1][4]

DMS-based methods also demonstrate high accuracy in determining known RNA structures in

vivo.[2][3]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of experimental

data. Below are summarized protocols for the three compared RNA structure probing

techniques.

icSHAPE Protocol with NAI-N3
This protocol provides a method for transcriptome-wide interrogation of RNA secondary

structure in living cells.[5]

Cell Treatment: Treat living cells with NAI-N3 to allow the chemical to permeate the cells and

modify accessible RNA nucleotides.

RNA Isolation: Isolate total RNA from the treated cells.

Click Chemistry: Perform a copper-free click reaction to attach a biotin handle to the azide

group on the NAI-N3-modified RNA.

RNA Fragmentation: Fragment the RNA to an appropriate size for sequencing.

Enrichment of Modified RNA: Use streptavidin beads to pull down the biotinylated RNA

fragments, thereby enriching for the structurally informative molecules.

Reverse Transcription: Perform reverse transcription on the enriched RNA fragments. The

reverse transcriptase will stall at the site of NAI-N3 modification, creating cDNAs of varying

lengths.

Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and

perform high-throughput sequencing.

Data Analysis: Analyze the sequencing data to calculate "SHAPE scores" for each

nucleotide, which reflect the local flexibility of the RNA.
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SHAPE-MaP Protocol with 1M7
This protocol details the steps for in-cell RNA structure probing using the 1M7 reagent.[6]

Cell Treatment: Treat cells with the 1M7 SHAPE reagent.

RNA Isolation: Extract total RNA from the cells.

Reverse Transcription with Mutational Profiling: Perform reverse transcription using a

reverse transcriptase that has a higher propensity to misincorporate a nucleotide opposite a

SHAPE adduct, rather than stalling.

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to a reference transcriptome and identify the

locations of mutations. The frequency of mutations at each position corresponds to the

SHAPE reactivity.

DMS-MaPseq Protocol
This protocol allows for the in vivo investigation of RNA folding for specific or genome-wide

RNA species.[7]

Cell Treatment: Treat cells with dimethyl sulfate (DMS), which methylates unpaired adenine

and cytosine bases (and to a lesser extent, guanine and uracil under specific conditions).

RNA Isolation: Isolate total RNA from the DMS-treated cells.

Reverse Transcription with Mutational Profiling: Use a thermostable group II intron reverse

transcriptase (TGIRT) to perform reverse transcription. TGIRT reads through the DMS-

modified bases and incorporates mutations into the cDNA.

Library Preparation and Sequencing: For targeted analysis, use PCR to amplify the cDNA of

interest. For genome-wide analysis, prepare a sequencing library from the total cDNA.

Perform high-throughput sequencing.
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Data Analysis: Map the sequencing reads and identify mutation rates at each nucleotide

position. The mutation rate is proportional to the DMS reactivity.

Cross-Validation of NAI-N3 Data with Known RNA
Structures
A critical step in validating any new RNA structure probing methodology is to cross-validate the

experimental data with well-characterized RNA structures. This process ensures the reliability

and accuracy of the new method. The following workflow outlines the key steps in this

validation process.

Experimental Probing Data Analysis & Validation Outcome

Known RNA Structure
(e.g., 16S rRNA)

NAI-N3 (icSHAPE)
Probing

 in vitro or in vivo 
Comparison with
Known Structure

 Reference 

High-Throughput
Sequencing

Data Processing &
Reactivity Calculation

Performance Metrics
(AUC, Accuracy)

Validation of NAI-N3
Method

Click to download full resolution via product page

Cross-validation workflow for NAI-N3 data.

This workflow begins with the selection of an RNA with a known, high-resolution structure, such

as the 16S ribosomal RNA. This RNA is then subjected to NAI-N3 probing using the icSHAPE

protocol. The resulting cDNA library is sequenced, and the data is processed to calculate

reactivity scores for each nucleotide. These experimental reactivities are then compared

against the known secondary structure. The degree of concordance is quantified using

performance metrics like the Area Under the Curve (AUC) of a Receiver Operating

Characteristic (ROC) plot, which assesses the ability of the reactivity scores to correctly classify

nucleotides as either paired or unpaired. A high AUC value indicates that the NAI-N3 probing

data accurately reflects the known RNA structure, thus validating the method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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